N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
The target compound, N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, features a benzodioxol moiety linked to a thiazole ring, which is further connected to a 5-methyl-1,2-oxazole-3-carboxamide group.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-8-4-10(18-22-8)14(19)17-15-16-11(6-23-15)9-2-3-12-13(5-9)21-7-20-12/h2-6H,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOMTBSDGNRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, which is then coupled with thiazole and oxazole derivatives under specific reaction conditions. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved by the alkylation of catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final coupling of the benzodioxole, thiazole, and oxazole moieties is typically carried out using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the oxazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Molecular Formulas
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Crystallographic and Physicochemical Properties
- Crystal Packing : The benzodioxol-pyrazole derivative in forms N–H⋯N hydrogen bonds and C–H⋯π interactions, stabilizing a zigzag supramolecular chain. Such interactions may enhance solubility or stability in biological environments .
- Thiazole vs. Pyrazole Cores: The target compound’s thiazole ring (vs.
Functional Group Variations
- Linker Diversity :
- Carboxamide linkers (target compound, Compounds 32–33) contrast with sulfonamido (Compound 162) or butanamido (Compound 10) groups. Sulfonamides are more acidic, which could influence membrane permeability .
- Fluoro and piperidinyl substituents in ceperognastat () suggest tailored pharmacokinetics, such as enhanced blood-brain barrier penetration .
Research Findings and Implications
- Purity and Yield: Dichlorophenoxy derivatives () achieve >95% purity, indicating robust synthetic protocols. Lower yields in sulfonamido compounds (e.g., 81% in ) may reflect challenges in hydrolysis steps .
- Hydrogen Bonding : The benzodioxol-pyrazole’s hydrogen-bonding network () highlights the importance of molecular conformation in solid-state properties, which could guide formulation strategies for the target compound .
- Bioactivity Potential: While direct data is lacking, structural analogs with dichlorophenoxy () or isoindole dione () groups are linked to antimicrobial and enzyme-inhibitory activities, suggesting avenues for target compound testing .
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties as reported in various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₃N₃O₆S
- Molecular Weight : 399 Da
- LogP : 3.85
- Polar Surface Area : 113 Ų
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole and oxazole derivatives. In particular, compounds similar to this compound have shown significant activity against various pathogens.
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | |
| IT06 | Mycobacterium tuberculosis | 2.03 | |
| Compound X | Staphylococcus aureus | <100 |
The above table summarizes the inhibitory concentrations of various compounds against specific microorganisms. Notably, derivatives exhibiting thiazole and oxazole moieties have been reported to selectively inhibit Mycobacterium tuberculosis with minimal toxicity towards human cells.
Anticancer Activity
Research has demonstrated that compounds containing benzodioxole and thiazole structures exhibit cytotoxic effects on various cancer cell lines. For instance:
These findings indicate that the compound may serve as a lead for developing new anticancer agents, particularly due to its ability to induce apoptosis in cancer cells.
The biological activity of N-[4-(2H-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The ability to induce oxidative stress has been linked to the cytotoxic effects observed in cancer cells.
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives against Mycobacterium tuberculosis and various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and potential mechanisms of action.
Key Findings:
- Compounds demonstrated selective inhibition against Mycobacterium tuberculosis with no significant cytotoxicity towards human fibroblast cell lines.
- Molecular docking studies revealed strong binding interactions with critical proteins involved in bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
